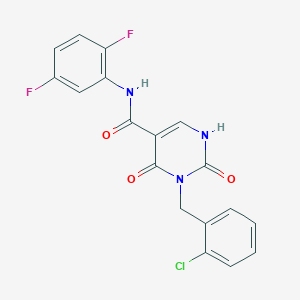

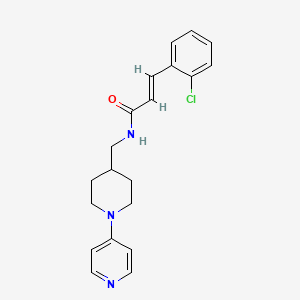

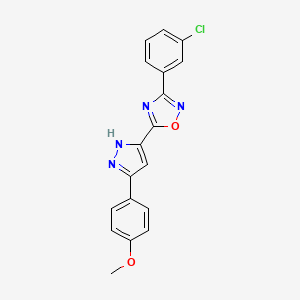

![molecular formula C13H13N7O3S B3018352 N-(2-(6-氧代-3-(1H-1,2,4-三唑-1-基)吡啶并[1,2-a]嘧啶-1(6H)-基)乙基)吡啶-3-磺酰胺 CAS No. 1448054-33-8](/img/structure/B3018352.png)

N-(2-(6-氧代-3-(1H-1,2,4-三唑-1-基)吡啶并[1,2-a]嘧啶-1(6H)-基)乙基)吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide" is a heterocyclic compound that features a pyridine-3-sulfonamide scaffold, which is a common structural motif in medicinal chemistry due to its potential biological activities. The presence of a 1,2,4-triazole ring suggests that the compound may exhibit antifungal properties, as triazole derivatives are known for their use in antifungal agents .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multistep reactions. For instance, novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives were synthesized from 4-chloropyridine-3-sulfonamide through intermediate steps involving N'-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates and subsequent conversion with hydrazine hydrate . Similarly, other research has focused on synthesizing sulfonamides incorporating various heterocyclic moieties, such as thiazole and imidazo[1,2-a]pyridine, starting from different precursors .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with dihedral angles between rings and specific substituent orientations influencing their biological activity. For example, in a related sulfonamide derivative, the dihedral angle between the pyridine rings was found to be significant, and the orientation of the N atom was anti to the N-H bond, which could affect the compound's interaction with biological targets .

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, leading to the formation of diverse derivatives with potential biological activities. For instance, reactions with active methylene compounds can produce pyran, pyridine, and pyridazine derivatives, while reactions with hydrazine derivatives can yield pyrazole and oxazole derivatives . Additionally, the reactivity of sulfonamides with different reagents can lead to the synthesis of substituted sulfonamides and sulfinyl compound derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their biological activity and pharmacokinetic profile. These properties are influenced by the molecular structure, the presence of different functional groups, and the overall molecular geometry. The antimicrobial and antifungal activities of these compounds are often evaluated in vitro, and their efficacy can be compared to standard drugs like fluconazole . Docking studies can also provide insights into the potential mode of binding to biological targets, such as enzymes involved in fungal cell wall synthesis .

科学研究应用

抗菌和抗真菌特性

对新型杂环化合物的研究,包括那些与 N-(2-(6-氧代-3-(1H-1,2,4-三唑-1-基)吡啶并[1,2-a]嘧啶-1(6H)-基)乙基)吡啶-3-磺酰胺 类似的磺酰胺部分的化合物,突出了潜在的抗菌应用。Azab、Youssef 和 El-Bordany (2013) 的一项研究合成了经测试具有抗菌活性的化合物,其中一些显示出很高的功效。这表明使用此类结构开发新的抗菌剂是一个有希望的途径 M. E. Azab、M. Youssef、E. A. El-Bordany,2013。

此外,含有吡啶-3-磺酰胺骨架的化合物,如 N-(2-(6-氧代-3-(1H-1,2,4-三唑-1-基)吡啶并[1,2-a]嘧啶-1(6H)-基)乙基)吡啶-3-磺酰胺,在抗真菌研究中显示出前景。Szafrański 等人(2017)进行了新型 4-取代 N-(5-氨基-1H-1,2,4-三唑-3-基)吡啶-3-磺酰胺衍生物的合成,其对各种真菌菌株表现出比氟康唑更高的疗效,表明具有抗真菌应用的潜力 Krzysztof Szafrański、J. Sławiński、A. Kędzia、E. Kwapisz,2017。

抗癌潜力

N-(2-(6-氧代-3-(1H-1,2,4-三唑-1-基)吡啶并[1,2-a]嘧啶-1(6H)-基)乙基)吡啶-3-磺酰胺结构的修饰也已针对抗癌应用进行了探索。Wang 等人(2015)报道了以烷基脲取代乙酰胺基团的衍生物的合成,并评估了它们在各种癌细胞系中的抗增殖活性。这项研究证明了该化合物作为有效抗癌剂的潜力,毒性降低,突出了此类磺酰胺衍生物的治疗多功能性 肖梦王、帅毛、雷曹、肖肖谢、闵航辛、嘉芳练、永孝曹、三奇张,2015。

抗菌活性

研究还深入探讨了相关磺酰胺化合物的合成和抗菌评价。例如,Sarvaiya、Gulati 和 Patel (2019) 合成了芳基偶氮吡唑嘧啶酮类杂环化合物,表现出显着的抗菌活性。此类研究进一步强调了 N-(2-(6-氧代-3-(1H-1,2,4-三唑-1-基)吡啶并[1,2-a]嘧啶-1(6H)-基)乙基)吡啶-3-磺酰胺和相关结构在开发新的抗菌剂中的潜力 Nikulsinh Sarvaiya、Sheetal Gulati、Harshil Patel,2019。

属性

IUPAC Name |

N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7O3S/c21-13-4-3-12(20-10-15-9-16-20)18-19(13)7-6-17-24(22,23)11-2-1-5-14-8-11/h1-5,8-10,17H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFMGZVZOJIGIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

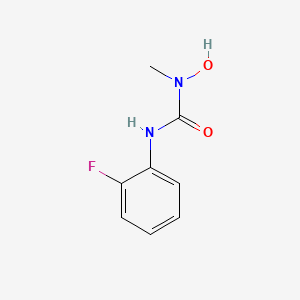

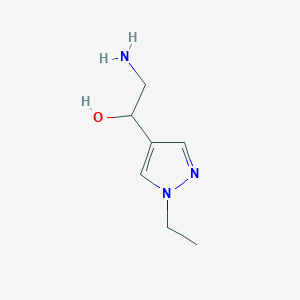

![(E)-N-[[1-(4-Hydroxybutan-2-yl)cyclobutyl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3018274.png)

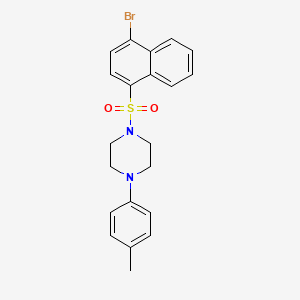

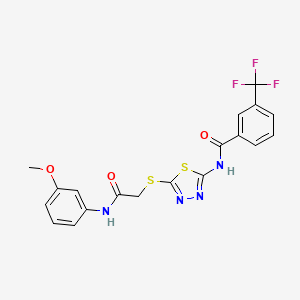

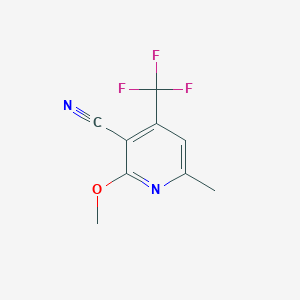

![1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018276.png)

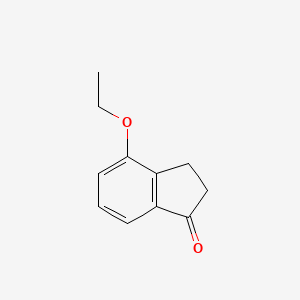

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B3018280.png)

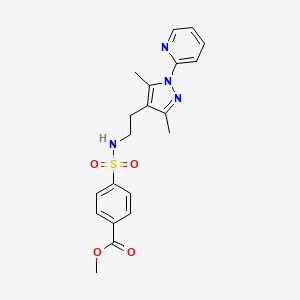

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3018290.png)